OFET Hole Mobility: Fused Core vs. Non-Fused Biselenophene Dimers
In a single study comparing three selenophene-based organic semiconductors, the compound containing the fully fused selenopheno[3,2-b]selenophene core (compound 3) achieved a maximum p-channel field-effect mobility of 0.38 cm² V⁻¹ s⁻¹. This is 3.5 times higher than the single-bond-linked biselenophene dimer (compound 2, 0.11 cm² V⁻¹ s⁻¹) and 38 times higher than the double-bond-linked analogue (compound 1, 0.01 cm² V⁻¹ s⁻¹). All devices were fabricated as vapor-deposited top-contact OFETs on Si/SiO₂ substrates under identical conditions [1].
| Evidence Dimension | p-Channel field-effect hole mobility (μFET) |
|---|---|
| Target Compound Data | 0.38 cm² V⁻¹ s⁻¹ (2,5-bis((E)-4-octylstyryl)selenopheno[3,2-b]selenophene, compound 3, fused geometry) |
| Comparator Or Baseline | 0.11 cm² V⁻¹ s⁻¹ (compound 2, single-bond-linked biselenophene); 0.01 cm² V⁻¹ s⁻¹ (compound 1, double-bond-linked biselenophene) |
| Quantified Difference | 3.5× versus compound 2; 38× versus compound 1 |
| Conditions | Vapor-deposited films; heavily doped Si gate; 300 nm thermally grown SiO₂ dielectric; top-contact OFET architecture; ambient measurement |
Why This Matters
The data demonstrate that the fused geometry of selenolo[3,2-b]selenophene is the decisive structural feature for achieving useful charge-carrier mobility, directly informing procurement when the synthetic goal is a high-mobility small-molecule OFET active layer.
- [1] Y. Li et al., "Organic field-effect transistors based on biselenophene derivatives as active layers," Dyes and Pigments, 2019, 171, 107675. DOI: 10.1016/j.dyepig.2019.107675. View Source
